(6-Chloro-2-fluoropyridin-3-yl)methanamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H6ClFN2 |
|---|---|
Molecular Weight |
160.58 g/mol |
IUPAC Name |
(6-chloro-2-fluoropyridin-3-yl)methanamine |
InChI |
InChI=1S/C6H6ClFN2/c7-5-2-1-4(3-9)6(8)10-5/h1-2H,3,9H2 |
InChI Key |
NWZGCCSOYZFCSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1CN)F)Cl |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Pathways of 6 Chloro 2 Fluoropyridin 3 Yl Methanamine
Reactions Involving the Primary Amine Functionality
The primary amine of the aminomethyl group is a versatile nucleophile and can participate in a wide array of reactions to form new carbon-nitrogen bonds. These reactions are fundamental to building molecular complexity from this scaffold.
N-Alkylation Reactions for Secondary and Tertiary Amines
The primary amine of (6-Chloro-2-fluoropyridin-3-yl)methanamine can undergo N-alkylation with alkyl halides or other alkylating agents to yield the corresponding secondary and tertiary amines. These reactions typically proceed via a nucleophilic substitution mechanism where the amine nitrogen attacks the electrophilic carbon of the alkylating agent. The reaction can be controlled to favor mono- or di-alkylation by adjusting the stoichiometry of the reactants and the reaction conditions. The use of a base is often required to neutralize the hydrogen halide byproduct.
Common alkylating agents include alkyl iodides, bromides, and chlorides. The formation of secondary and tertiary amines is a key step in the synthesis of various biologically active compounds, as the nature of the alkyl substituents can significantly influence the pharmacological properties of the final molecule.
| Reagent Class | Example Reagent | Product Type | Typical Conditions |
| Alkyl Halide | Benzyl bromide | Secondary Amine | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF), RT to 80°C |
| Reductive Amination | Acetone | Secondary Amine | Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN), Solvent (e.g., DCE, MeOH) |
| Michael Addition | Acrylonitrile | Secondary Amine | Base catalyst, polar solvent |
Acylation Reactions to Form Amides
The primary amine readily reacts with acylating agents, such as acyl chlorides or acid anhydrides, to form stable amide derivatives. This acylation reaction is a robust and high-yielding transformation. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate). A base, such as triethylamine (B128534) or pyridine (B92270), is typically added to scavenge the acidic byproduct.
The resulting amides are often crystalline solids and are important intermediates in organic synthesis. The amide functionality is a common feature in many pharmaceutical compounds due to its chemical stability and ability to participate in hydrogen bonding.
| Acylating Agent | Example Reagent | Product Type | Typical Conditions |
| Acyl Chloride | Benzoyl chloride | Amide | Base (e.g., Et₃N, Pyridine), Solvent (e.g., DCM, THF), 0°C to RT |
| Acid Anhydride | Acetic anhydride | Amide | Base (e.g., Et₃N), Solvent (e.g., DCM), RT |
| Carboxylic Acid | Benzoic acid | Amide | Coupling agent (e.g., DCC, EDC), Solvent (e.g., DMF, DCM) |
Condensation Reactions with Carbonyl Compounds
Condensation of the primary amine with aldehydes or ketones results in the formation of an imine (or Schiff base). This reaction is typically reversible and is often carried out under conditions where the water byproduct is removed to drive the equilibrium towards the product. The resulting imine can be a stable final product or can be further reduced in situ (reductive amination) to yield a secondary amine. Reductive amination is a powerful method for the formation of C-N bonds and is widely used in synthetic chemistry.
Reactivity of Halogen Substituents on the Pyridine Ring
The pyridine ring of this compound is electron-deficient, which facilitates nucleophilic attack on the ring. The presence of two different halogens, fluorine at C2 and chlorine at C6, offers opportunities for selective functionalization.
Nucleophilic Aromatic Substitution (SNAr) at the Chlorine and Fluorine Centers
The electron-deficient nature of the pyridine ring makes it susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions. In general, for SNAr on heteroaromatic rings, the order of reactivity for halogens as leaving groups is F > Cl > Br > I, which is opposite to the trend in SN1 and SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of the fluorine atom polarizing the C-F bond.
Therefore, the fluorine atom at the 2-position is expected to be more susceptible to substitution by nucleophiles than the chlorine atom at the 6-position. nih.govacs.org Strong nucleophiles such as alkoxides, thiolates, and amines can displace the fluoride (B91410) or chloride to form new substituted pyridines. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. nih.gov The presence of the electron-withdrawing nitrogen atom in the pyridine ring stabilizes this intermediate, particularly when the attack occurs at the ortho (2- or 6-) or para (4-) positions.
| Nucleophile | Expected Site of Reaction | Product Type | Typical Conditions |
| Sodium methoxide | C2-F | 2-Methoxypyridine derivative | Base (e.g., NaH), Solvent (e.g., THF, DMF), High Temperature |
| Morpholine | C2-F | 2-Morpholinopyridine derivative | Base (e.g., K₂CO₃), Solvent (e.g., DMSO, NMP), High Temperature |
| Sodium thiophenoxide | C2-F | 2-(Phenylthio)pyridine derivative | Polar aprotic solvent (e.g., DMF), RT to 100°C |
Participation in Metal-Catalyzed Coupling Reactions
The chlorine atom on the pyridine ring can serve as a handle for various transition metal-catalyzed cross-coupling reactions. researchgate.net These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In contrast to SNAr reactions, the reactivity of halogens in many palladium-catalyzed cross-coupling reactions follows the order I > Br > Cl >> F. Thus, the chlorine at the 6-position is the more likely site for these transformations, while the C-F bond would typically remain intact.
Common cross-coupling reactions include:
Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond.
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form a new C-N bond.
Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne to form a C-C bond. mdpi.com
Stille Coupling: Reaction with an organostannane reagent catalyzed by palladium to create a C-C bond. researchgate.net
These reactions allow for the introduction of a wide variety of substituents at the 6-position of the pyridine ring, making this compound a valuable building block for the synthesis of highly functionalized pyridine derivatives.
| Reaction Name | Coupling Partner | Catalyst System | Product Type |
| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 6-Phenylpyridine derivative |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, BINAP, NaOtBu | 6-Anilinopyridine derivative |
| Sonogashira Coupling | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 6-(Phenylethynyl)pyridine derivative |
| Heck Coupling | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 6-Styrylpyridine derivative |
Transformations Involving the Pyridine Nitrogen Atom
The reactivity of the nitrogen atom in the pyridine ring is a cornerstone of pyridine chemistry, allowing for a variety of functionalization pathways. These transformations typically involve the lone pair of electrons on the nitrogen, which can act as a nucleophile or a base. Key reactions include oxidation to form N-oxides or quaternization with alkyl halides. gcwgandhinagar.com These modifications significantly alter the electronic properties of the pyridine ring, influencing subsequent reactions. scripps.edu However, specific studies detailing these transformations for this compound are not present in the current body of scientific literature.
Formation of N-Oxides and Subsequent Rearrangements
The oxidation of the pyridine nitrogen to an N-oxide is a common and pivotal reaction, typically achieved using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. arkat-usa.orggoogle.com This transformation introduces an oxygen atom onto the nitrogen, which alters the molecule's reactivity, often directing subsequent substitutions and enabling unique rearrangements. scripps.edu
Despite the commonality of this reaction for many pyridine derivatives, no specific methods, reaction conditions, or yields have been reported in the literature for the N-oxidation of this compound.
Consequently, there is also no information available regarding subsequent rearrangements of the corresponding N-oxide. Rearrangements such as the Boekelheide reaction, which involves the rearrangement of α-alkylpyridine-N-oxides in the presence of an acylating agent, are well-documented for other pyridine structures but have not been described for this specific compound. chemtube3d.comwikipedia.org
Table 1: Reported Data on N-Oxide Formation of this compound
| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|
Heterocyclic Ring Expansion and Contraction Reactions
Skeletal modifications of the pyridine ring, such as expansion to seven-membered rings (e.g., diazepines) or contraction to five-membered rings (e.g., pyrroles), represent complex yet powerful synthetic strategies. researchgate.netnih.gov These reactions often require specific reagents or photochemical conditions to proceed. nih.govnih.govacs.org
A thorough literature search reveals no documented instances of heterocyclic ring expansion or contraction reactions starting from this compound. The specific influence of the chloro, fluoro, and aminomethyl substituents on such skeletal rearrangements has not been investigated for this molecule.
Table 2: Reported Data on Ring Expansion/Contraction of this compound
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|
Role As a Synthetic Building Block in Advanced Organic Chemistry
Precursor in the Construction of Functionalized Heterocyclic Systems
The structural features of (6-Chloro-2-fluoropyridin-3-yl)methanamine make it an ideal precursor for the synthesis of various fused and substituted heterocyclic compounds. The primary amine provides a nucleophilic center for bond formation, while the chlorinated and fluorinated pyridine (B92270) core offers sites for cross-coupling reactions and other transformations.
Integration into Pyrrolo[2,3-d]pyrimidine Scaffolds
The aminomethylpyridine moiety is a crucial component in the synthesis of substituted pyrrolo[2,3-d]pyrimidines, a scaffold of significant interest in medicinal chemistry due to its presence in numerous kinase inhibitors. The synthesis involves the nucleophilic substitution of a leaving group, typically a chlorine atom, at the C-4 position of the pyrrolo[2,3-d]pyrimidine core by the primary amine of a closely related building block, 1-(6-chloropyridin-3-yl)-N-methylmethanamine.
This amination reaction is typically carried out in a high-boiling point solvent such as n-butanol, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), and requires elevated temperatures to proceed to completion. The resulting C-4 substituted pyrrolo[2,3-d]pyrimidines serve as advanced intermediates for the development of targeted therapeutic agents, including inhibitors for enzymes like Colony-Stimulating Factor 1 Receptor (CSF1R).
Table 1: Synthesis of C-4 Substituted Pyrrolo[2,3-d]pyrimidine Intermediate
| Reactant 1 | Reactant 2 | Reagents | Solvent | Conditions | Product | Yield |
| 4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine | 1-(6-chloropyridin-3-yl)-N-methylmethanamine | DIPEA | n-BuOH | 120 °C, 20 h | N-((6-chloropyridin-3-yl)methyl)-N-methyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 64% |
Incorporation into Triazole and Other Nitrogen-Containing Heterocycles
Information on the specific use of this compound in the direct synthesis of triazoles and other related nitrogen-containing heterocycles is not detailed in the available research literature. The construction of triazole rings typically requires specific functionalities, such as azides and alkynes for 1,2,3-triazoles (via Huisgen cycloaddition) or hydrazine-derived synthons for 1,2,4-triazoles. While the primary amine of the title compound could theoretically be converted into such functionalities, direct applications in this context are not prominently documented.
Intermediate in the Design and Synthesis of Agrochemically Relevant Compounds
The halogenated pyridine motif is a well-established pharmacophore in the agrochemical industry. The "(6-chloro-pyridin-3-yl)methyl" core, an analogue of the title compound, is integral to the structure of several modern insecticides, highlighting its importance as a precursor for molecules with potent agrochemical activity.
Contribution to the Synthesis of Novel Insecticides
The (6-chloropyridin-3-yl)methylamine skeleton is a foundational component for a class of insecticides. It is a key building block for neonicotinoid insecticides and other related compounds that target the nervous systems of insect pests. For instance, this amine is used to synthesize advanced insecticidal compounds like N-[1-((6-chloropyridin-3-yl) methyl)pyridin-2(1H)-ylidene]-2,2,2-trifluoroacetamide. Furthermore, derivatives such as 4-{(6-chloropyridin-3-yl)methylamino}-1,3-oxazol-2(5H)-ones have been developed as potent pesticides. The synthesis of these molecules leverages the nucleophilicity of the amine to connect the chloropyridinylmethyl fragment to other heterocyclic systems, thereby generating the final active ingredient.
Table 2: Examples of Insecticidal Compounds Derived from the (6-chloropyridin-3-yl)methylamine Core
| Compound Name | Molecular Structure (if available) | Target Pest Class |
| N-[1-((6-chloropyridin-3-yl) methyl)pyridin-2(1H)-ylidene]-2,2,2-trifluoroacetamide | Not Available | General animal parasitic pests and agricultural/horticultural pests |
| 4-{(6-chloropyridin-3-yl)methylamino}-1,3-oxazol-2(5H)-one | Not Available | Invertebrate pests |
| 4-{(6-chloropyridin-3-yl)methylamino}-1,3-oxazol-2(5H)-one | Not Available | Invertebrate pests |
Role in the Development of Herbicidal Agents
While pyridine-based structures are common in herbicides, the direct synthetic role of this compound as a building block in the development of commercial or developmental herbicidal agents is not explicitly documented in publicly available scientific literature or patents.
Utilization in Precursor Synthesis for Biologically Active Molecules
This compound and its close analogues are pivotal starting materials for molecules exhibiting a range of biological activities. The incorporation of this fragment can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compound. As detailed previously, its role extends from the development of potential human therapeutics to the creation of potent agrochemicals.
In medicinal chemistry, its integration into the pyrrolo[2,3-d]pyrimidine system is aimed at producing specific enzyme inhibitors for potential cancer therapy. In agrochemistry, the "(6-chloropyridin-3-yl)methyl" portion is a key element of several insecticides, demonstrating its value in creating molecules that can effectively protect crops from insect damage. The utility of this building block underscores the importance of halogenated heterocyclic fragments in modern drug discovery and crop protection science.
Contributions to Materials Science through Pyridine-Based Architectures
The unique electronic and coordination properties of the pyridine ring make it a valuable component in the design of advanced materials. The incorporation of this compound into larger molecular assemblies can lead to materials with interesting optical, electronic, and catalytic properties.
The nitrogen atom of the pyridine ring can act as a ligand, coordinating to metal centers to form metal-organic frameworks (MOFs) or coordination polymers. The nature and substitution pattern of the pyridine ligand can significantly influence the structure and properties of the resulting material. The presence of the chloro and fluoro substituents in this compound can tune the electron density of the pyridine ring, thereby affecting its coordination behavior.
Furthermore, the aminomethyl group can be used to anchor the pyridine unit to polymer backbones or surfaces. For example, polymerization of derivatives of this compound could lead to the formation of functional polymers with pyridine moieties in their side chains. Such polymers could find applications as catalysts, sensors, or in the development of new electronic materials. The ability to further functionalize the chloro and fluoro positions adds another layer of complexity and tunability to the resulting materials.
The table below summarizes the key features of this compound and their potential impact on materials science applications.
| Feature | Potential Application in Materials Science |
| Pyridine Nitrogen | Coordination to metal centers for MOFs and coordination polymers |
| Aminomethyl Group | Anchoring to polymer backbones or surfaces |
| Chloro and Fluoro Substituents | Tuning of electronic properties and sites for further functionalization |
This table highlights the structural features of this compound that are relevant to materials science.
Structure Activity Relationship Sar Studies of 6 Chloro 2 Fluoropyridin 3 Yl Methanamine Analogues
Impact of Halogen Position and Type on Molecular Interactions and Conformational Preferences
The nature and placement of halogen substituents on the pyridine (B92270) ring of (6-Chloro-2-fluoropyridin-3-yl)methanamine analogues significantly dictate their molecular interactions and conformational preferences. Halogens can influence the electronic distribution within the aromatic ring, thereby affecting interactions such as halogen bonding. The strength of these interactions generally follows the order I > Br > Cl > F. researchgate.net
The substitution of hydrogen with fluorine, a highly electronegative atom, can dramatically increase the strength of halogen bonds by up to 100%. researchgate.net This is attributed to the creation of a more positive electrostatic potential, or "σ-hole," on the halogen atom, which enhances its ability to interact with electron-rich atoms like oxygen. researchgate.net The position of the halogen also plays a critical role. For instance, in chlorobenzene (B131634) dimers, the meta orientation of chlorine atoms results in a lower energy and greater stabilization compared to ortho or para positions, suggesting that the halogen's effect on the phenyl ring's electron distribution is a key factor. nih.gov
Furthermore, the polarizing effect of a substituent can be influenced by its position relative to other groups. For example, a carbon-halogen bond has a stronger polarizing effect on the halogen than a carbonyl group. nih.gov Computational studies on halogenated oxindoles have shown that even weak halogen-halogen interactions, such as those involving bromine, can be the primary drivers for specific crystallization patterns. mdpi.com These findings underscore the nuanced role of halogen type and position in modulating the intermolecular forces that govern molecular recognition and binding.
Influence of Methanamine Moiety Modifications on Ligand-Target Interactions
Modifications to the methanamine moiety of this compound analogues can profoundly impact their interactions with biological targets. The methanamine group can serve as a crucial hydrogen bond donor, and alterations to this group can either enhance or diminish binding affinity.
In a study of pyridine derivatives, the replacement of an alkyne linker with an amide group was explored to create novel antagonists for the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5). While many structural changes to the amide template were not well-tolerated, a few potent amide-based ligands were discovered, highlighting the sensitivity of the target to the linker's nature. nih.gov
The length and flexibility of the linker chain are also critical. For instance, in a series of pyrimidine (B1678525) and pyridine diamines designed as cholinesterase inhibitors, compounds with a six-methylene chain generally showed higher inhibitory potency compared to those with a five-methylene chain. nih.gov This suggests that an optimal linker length is necessary to correctly position the key interacting moieties within the active site of the target enzyme.
Furthermore, the nature of the terminal group on the side chain is important. In the same study, the introduction of an indole (B1671886) group on one side of the aliphatic chain of a pyrimidine derivative resulted in the most potent inhibitor of equine butyrylcholinesterase (eqBChE). nih.gov This indicates that the terminal group can engage in additional favorable interactions with the target, thereby enhancing binding.
Analysis of Substituent Effects on Binding Affinity and Selectivity in Pyridine Derivatives
The binding affinity and selectivity of pyridine derivatives are highly sensitive to the nature and position of substituents on the pyridine ring. Electron-donating substituents tend to increase the proton affinity and gas-phase basicity of pyridines, while electron-withdrawing groups have the opposite effect. researchgate.net These electronic effects can modulate the strength of interactions with target residues.
| Compound/Analogue | Receptor/Target | Key Findings |
| Fluoro-epibatidine analogue | Neuronal nicotinic receptors | 52- to 875-fold greater affinity for β2- vs. β4-containing receptors. nih.gov |
| Bromo-epibatidine analogue | Neuronal nicotinic receptors | 4- to 55-fold greater affinity for β2- vs. β4-containing receptors. nih.gov |
| Amino-epibatidine analogue | Neuronal nicotinic receptors | 10- to 115-fold greater affinity for β2- vs. β4-containing receptors. nih.gov |
| 6-chloro-1-phenylbenzazepine | Dopamine D1 Receptor | 6-chloro group enhances D1 receptor affinity. mdpi.com |
Computational Chemistry Approaches to SAR Elucidation
Computational chemistry provides powerful tools for elucidating the structure-activity relationships of molecules like this compound and its analogues. These methods offer insights into the molecular properties and interactions that govern biological activity.
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. nih.gov DFT calculations can predict various molecular properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding chemical reactivity. researchgate.netresearcher.life For instance, DFT has been used to study the nucleophilicity of substituted pyridines, with calculations performed at the B3LYP/6-311G+(d,p) level of theory. researcher.lifeias.ac.in
DFT can also be used to analyze the effects of substituents on the electron density of pyridine rings. researchgate.net The distribution of electrostatic potential (ESP) can reveal possible reaction sites on a molecule. nih.gov In a study of a derivative of this compound, 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide (Alpidem), DFT calculations were used to obtain information on the molecule's stability and chemical reactivity through HOMO-LUMO analysis and molecular electrostatic potential (MEP) maps. nih.govnih.gov The MEP maps showed that hydrogen atoms had positive potential, while electronegative atoms like oxygen and nitrogen had negative potential. nih.gov
Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules and their interactions over time. nih.gov These simulations can predict the binding modes of ligands to their target proteins and explore their conformational landscapes. mdpi.com MD simulations have been instrumental in understanding the binding of substituted pyridine derivatives to lysine-specific demethylase 1 (LSD1), revealing the importance of a conserved water-bridge motif in the ligand-protein interaction. nih.govfigshare.com
In the development of new pyridine-based protein kinase C (PKC) agonists, MD simulations were used to study the behavior of ligands in a membrane environment, which is crucial for successful binding to the membrane-associated target. nih.gov MD simulations can also be used to confirm the stability of ligand-protein complexes predicted by molecular docking. researchgate.net By simulating the system over a period of time, researchers can assess the stability of the interactions and identify key residues involved in binding.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov It is a valuable tool for profiling ligand-protein interactions and understanding the structural basis of binding affinity. Docking studies have been used to investigate the binding of substituted pyridine derivatives to various targets, including LSD1, where it was suggested that Lys661 and Asp555 are key residues for interaction. nih.govfigshare.com
In a study of novel 2-chloro-pyridine derivatives as potential antitumor agents, molecular docking was used to position a compound into the active site of telomerase to determine its probable binding model. nih.gov Similarly, docking studies of Alpidem with enzymes associated with Alzheimer's disease revealed strong binding affinities, suggesting its potential as an inhibitor. nih.govnih.govresearchgate.net These studies demonstrate the utility of molecular docking in identifying potential drug candidates and guiding further experimental investigations.
| Computational Method | Application | Key Insights |
| Density Functional Theory (DFT) | Electronic structure and reactivity prediction | Predicts nucleophilicity, substituent effects on electron density, and potential reaction sites. nih.govresearcher.lifeias.ac.inresearchgate.net |
| Molecular Dynamics (MD) Simulations | Prediction of binding modes and conformational landscapes | Reveals dynamic interactions, importance of solvent, and stability of ligand-protein complexes. nih.govfigshare.comnih.gov |
| Molecular Docking | Ligand-protein interaction profiling | Predicts binding orientation and identifies key interacting residues. nih.govfigshare.comnih.gov |
Mechanistic Biological Activity Investigations of Pyridylmethanamine Scaffolds in Vitro Focus
Characterization of Enzyme and Receptor Interactions
The biological effects of pyridylmethanamine derivatives are often initiated by their binding to specific protein targets, such as enzymes or receptors. Understanding these interactions at a molecular level is key to deciphering their mechanism of action and potential therapeutic applications.
Studies on Enzyme Inhibition Mechanisms
While specific enzyme inhibition studies for the "(6-Chloro-2-fluoropyridin-3-yl)methanamine" scaffold are not extensively detailed in the available literature, research on broader classes of pyridine (B92270) derivatives points towards potential mechanisms. For instance, some pyridine compounds have been shown to interfere with critical metabolic pathways in pathogens. One proposed mechanism of action for certain antifungal pyridine derivatives is the inhibition of lanosterol (B1674476) 14 α-demethylase (CYP51), a key enzyme in the ergosterol (B1671047) biosynthesis pathway. nih.govnih.gov The inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to cell death. nih.gov This mode of action is well-documented for imidazole-based antifungals, and it is suggested that the nitrogen atom in the pyridine ring can coordinate with the heme cofactor in the enzyme's binding site, similar to azole drugs. nih.gov
Receptor Binding Profile Analysis (e.g., α4β2-nAChR binding, 5-HT1AR)
Derivatives of the pyridylmethanamine scaffold have been extensively studied for their interaction with various neurotransmitter receptors, particularly nicotinic acetylcholine (B1216132) receptors (nAChRs) and serotonin (B10506) receptors (5-HTRs).
Nicotinic Acetylcholine Receptor (nAChR) Binding: The α4β2 subtype is the most abundant nicotinic receptor in the brain and a key target for various neurological conditions. nih.gov Numerous studies have synthesized and evaluated pyridyl ether compounds, which share structural similarities with the pyridylmethanamine scaffold, for their affinity to α4β2-nAChRs. nih.govcaltech.edu These studies often utilize radioligand binding assays to determine the inhibition constant (Ki), a measure of binding affinity. Lower Ki values indicate higher affinity. For example, a series of 3-pyridyl ether compounds demonstrated high affinity and selectivity for the α4β2-nAChR subtype over the α3β4 subtype, which is more prevalent in the peripheral nervous system. nih.govunimi.it This selectivity is crucial for minimizing autonomic side effects when targeting CNS disorders. nih.gov The structural elements, such as the basic nitrogen atom and the pyridine ring, are considered key pharmacophoric features for high-affinity binding. researchgate.net
Serotonin Receptor (5-HT1AR) Binding: The 5-HT1A receptor is a well-established target for anxiolytic and antidepressant drugs. bg.ac.rs Research into pyridylmethylamine derivatives has led to the discovery of potent and highly selective 5-HT1A receptor agonists. nih.govnih.gov For example, a benzothiophene-3-carboxamide derivative incorporating a pyridylmethylamine moiety showed almost exclusive recognition of the 5-HT1A receptor with a Ki value of 2.7 nM and demonstrated superagonist activity in a GTPγS assay. nih.gov Structure-activity relationship (SAR) studies have highlighted that modifications to the pyridine ring and the piperidine (B6355638) moiety can significantly influence both binding affinity and functional activity at the 5-HT1A receptor. nih.gov
| Compound Class | Receptor Target | Binding Affinity (Ki) | Reference |
|---|---|---|---|
| Benzothiophene-3-carboxamide derivative | 5-HT1A | 2.7 nM | nih.gov |
| 3-Pyridyl ether compounds | α4β2-nAChR | High (specific values vary) | nih.gov |
| Aryl-{[4-(6-R-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone | 5-HT1A | High (specific values vary) | nih.gov |
Antimicrobial Activity Studies of Derivatives
Derivatives of the pyridylmethanamine scaffold have demonstrated notable activity against a range of microbial pathogens, including bacteria and fungi. In vitro screening is a primary method for identifying and characterizing the antimicrobial potential of these compounds.
In Vitro Antibacterial Screening and Proposed Mechanisms
A variety of pyridine derivatives have been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.gov The minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism, is a standard metric for this evaluation. researchgate.net
For instance, a series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives showed significant antibacterial activity, particularly against Gram-positive bacteria, with some compounds exhibiting MIC values as low as 0.25 µg/mL against strains like Staphylococcus aureus. nih.gov Another study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives also reported strong activity against Gram-positive bacteria, comparable to the antibiotic linezolid. frontiersin.org The proposed mechanism for oxazolidinone-containing pyridine derivatives is the inhibition of bacterial protein synthesis by acting on the 50S ribosomal subunit. frontiersin.org Other proposed mechanisms for different pyridine scaffolds include irreversible interaction with the bacterial cell wall, leading to apoptosis, and disruption of the bacterial membrane. nih.govmdpi.com
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinones | S. aureus | 0.25 - 1 | nih.gov |
| Gram-positive bacteria (general) | 2 - 32 | nih.gov | |
| 3-(Pyridine-3-yl)-2-oxazolidinones | Gram-positive bacteria (general) | Similar to Linezolid | frontiersin.org |
| 2-Amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines | E. coli | 0.2 - 1.3 | researchgate.net |
| Nicotinoyl thioureas | S. aureus, E. coli, P. aeruginosa | 31.25 - 62.5 | nih.gov |
In Vitro Antifungal Screening and Proposed Mechanisms
Pyridylmethanamine scaffolds and related pyridine derivatives have also been investigated for their potential as antifungal agents. chempanda.com Studies have tested these compounds against clinically relevant fungal species such as Candida albicans and Aspergillus niger. nih.govresearchgate.net
Hybrid molecules combining pyridine and imidazole/benzimidazole moieties have shown promising results, with MIC values against C. albicans as low as 3.9 µg/mL. nih.gov The proposed mechanism for these hybrid compounds is multitargeted, potentially involving both the inhibition of the fungal cell wall and the inhibition of lanosterol 14 α-demethylase (CYP51), which is crucial for ergosterol biosynthesis. nih.gov Other pyridine amides are suggested to inhibit the Gwt1 protein, which is involved in an early step of the GPI biosynthetic pathway, essential for fungal cell wall integrity. researchgate.net
| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Bis-(imidazole/benzimidazole)-pyridine hybrids | C. albicans | 3.9 - 31.25 | nih.gov |
| Rhodotorula sp. | 3.9 | nih.gov | |
| Pyridine carbonitrile derivatives | C. albicans | 25 | researchgate.net |
| Pyridine-pyrimidine hybrids | C. albicans | 250 | niscpr.res.in |
| 2-(Methyldithio)pyridine-3-carbonitrile | Candida species | 0.25 - 2 | nih.gov |
Anti-Mycobacterial Activity Evaluations of Pyridine-Based Compounds
Tuberculosis, caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, necessitating the development of new therapeutic agents. nih.govrsc.org Pyridine-based compounds have emerged as a promising class of molecules with potent anti-mycobacterial activity.
Numerous studies have evaluated pyridine derivatives against the virulent Mtb H37Rv strain and other mycobacterial species using in vitro assays like the Microplate Alamar Blue Assay (MABA). researchgate.netmdpi.com For example, a series of 2-phenyl-N-(pyridin-2-yl)acetamides yielded a derivative with an MIC of 15.625 µg/mL against Mtb H37Ra. researchgate.net Similarly, 6-fluorophenylbenzohydrazides, which are structurally related, showed potent activity with MIC values as low as 0.625 µM against Mtb. nih.gov The proposed mechanism for these hydrazide derivatives involves the alteration of tryptophan biosynthesis in mycobacteria. nih.gov Furthermore, some pyrimidine (B1678525) derivatives have demonstrated activity comparable to the first-line anti-TB drug isoniazid (B1672263). antibiotics-chemotherapy.ru The combination of pyridine-based compounds with existing anti-TB drugs like isoniazid and rifampicin (B610482) has also been shown to produce synergistic effects, enhancing their inhibitory action against Mtb growth. mdpi.com
| Compound Class | Mycobacterial Strain | MIC | Reference |
|---|---|---|---|
| 2-Phenyl-N-(pyridin-2-yl)acetamides | M. tuberculosis H37Ra | 15.625 µg/mL | researchgate.net |
| 6-Fluorophenylbenzohydrazides | M. tuberculosis | 0.625 - 6.25 µM | nih.gov |
| 3H-Imidazo[4,5-b]pyridine analogs | M. tuberculosis H37Rv | 3.125 µg/mL | nih.gov |
| Quinolone derivatives | M. tuberculosis H37Rv | 1.2 - 3 µg/mL | rsc.org |
| Quinolone derivatives | MDR-TB strain | 0.9 - 3 µg/mL | rsc.org |
Investigation of Other In Vitro Biological Modulations (e.g., cytotoxicity profiling of cancer cell lines, enzyme activity modulation)
Extensive searches of scientific literature and databases did not yield specific in vitro studies on the cytotoxicity or enzyme modulation of the compound This compound . Research on the biological activity of this particular molecule is not publicly available. However, the broader class of pyridylmethanamine scaffolds and their derivatives has been the subject of various in vitro biological investigations, revealing potential as anticancer agents and enzyme inhibitors.
Cytotoxicity Profiling of Related Pyridylmethanamine Scaffolds
While no data exists for this compound, studies on related 3-aminomethyl pyridine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a series of chalcone (B49325) derivatives of 3-aminomethyl pyridine was synthesized and evaluated for their in vitro anticancer activity. nih.gov Several of these compounds exhibited potent antimitotic activity against the A549 lung cancer cell line. nih.gov One particular derivative, compound 11i , displayed exceptional antiproliferative activity against the MCF-7 breast cancer cell line, with an IC50 value of 0.0067 µM. nih.gov Further investigation into compound 11i revealed that it induces apoptosis in cancerous cells. nih.gov
The table below summarizes the cytotoxic activity of a selected 3-aminomethyl pyridine chalcone derivative against a human breast cancer cell line.
| Compound | Cell Line | IC50 (µM) |
| 11i | MCF-7 | 0.0067 ± 0.0002 |
| Data from a study on chalcone derivatives of 3-aminomethyl pyridine. nih.gov |
Enzyme Activity Modulation by Pyridine Derivatives
The pyridine scaffold is a common feature in many enzyme inhibitors. nih.gov Although no specific enzyme inhibition studies were found for this compound, research on other substituted pyridines indicates their potential to modulate enzyme activity. For example, studies on simple diaryl pyridines have shown that the position of substitution on the pyridine ring is a critical determinant for the selective induction of drug-metabolizing enzymes. nih.gov Specifically, 2-substituted pyridines were found to selectively induce Phase II conjugation enzymes, such as UDP-glucuronosyltransferases, without concurrently inducing cytochrome P450 (Phase I) enzymes. nih.gov In contrast, some 4-substituted pyridines were capable of inducing both Phase I and Phase II enzymes. nih.gov
This differential activity highlights the importance of the substitution pattern on the pyridine ring in determining the biological effects of this class of compounds.
Future Research Directions and Translational Opportunities
Development of Green and Sustainable Synthetic Routes for Halogenated Pyridine (B92270) Methanamines
The chemical industry is increasingly shifting towards environmentally benign synthetic methodologies. For halogenated pyridine methanamines like (6-Chloro-2-fluoropyridin-3-yl)methanamine, the development of green and sustainable synthetic routes is a critical area of future research. Traditional methods for the synthesis of pyridine derivatives can involve harsh reaction conditions, toxic reagents, and the generation of significant chemical waste.
Future synthetic strategies will likely focus on several key areas of green chemistry:
Microwave-Assisted Organic Synthesis (MAOS): This technique can significantly reduce reaction times, improve yields, and often allows for the use of less hazardous solvents.
Use of Eco-Friendly Solvents: Replacing conventional volatile organic compounds with greener alternatives such as water, ethanol (B145695), or supercritical fluids can drastically reduce the environmental impact of the synthesis.
Catalysis: The development and utilization of reusable catalysts, including biocatalysts or solid-supported metal catalysts, can improve atom economy and reduce waste from stoichiometric reagents.
Continuous Flow Chemistry: Flow reactors offer enhanced safety, better process control, and can lead to higher yields and purity, minimizing the need for extensive purification steps.
A comparative overview of traditional versus potential green synthetic approaches is presented in the table below.
| Parameter | Traditional Synthesis | Green Synthesis Approaches |
| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, ultrasonic energy |
| Solvents | Chlorinated hydrocarbons, aromatic hydrocarbons | Water, ethanol, ionic liquids, supercritical CO2 |
| Reagents | Stoichiometric amounts of hazardous reagents | Catalytic amounts of reusable catalysts, biocatalysts |
| Reaction Time | Often several hours to days | Minutes to a few hours |
| Waste Generation | High E-factor (Environmental Factor) | Low E-factor, potential for solvent recycling |
Exploration of Novel Derivatization Strategies for Enhanced Selectivity
The derivatization of the this compound scaffold is a key strategy for modulating its physicochemical properties and enhancing its selectivity towards specific biological targets. The presence of multiple reactive sites—the pyridine nitrogen, the aromatic ring, and the primary amine—offers a rich platform for chemical modification.
Novel derivatization strategies could include:
N-functionalization of the methanamine group: Acylation, alkylation, or sulfonylation of the primary amine can introduce a wide variety of functional groups, influencing lipophilicity, hydrogen bonding capacity, and steric bulk.
Modification of the pyridine ring: The chloro and fluoro substituents can potentially be displaced through nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of other functionalities. However, the electron-withdrawing nature of the nitrogen and the halogens makes the ring electron-deficient and influences the regioselectivity of such reactions.
Metal-catalyzed cross-coupling reactions: The halogen atoms on the pyridine ring can serve as handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce aryl, alkyl, or amino groups, thereby expanding the chemical space of the derivatives.
These derivatization approaches can be guided by structure-activity relationship (SAR) studies to systematically probe the effect of different substituents on biological activity and selectivity.
Advanced Computational Modeling for Predictive Compound Design
Advanced computational modeling plays a pivotal role in modern drug discovery and materials science by enabling the predictive design of novel compounds with desired properties. For derivatives of this compound, computational approaches can accelerate the design-synthesis-testing cycle.
Key computational techniques that can be applied include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of derivatives with their biological activity. These models can then be used to predict the activity of yet-unsynthesized compounds.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For this compound derivatives, docking studies can help identify potential biological targets and elucidate the binding mode, guiding the design of more potent and selective inhibitors.
Density Functional Theory (DFT): DFT calculations can provide insights into the electronic properties of the molecule, such as electrostatic potential and frontier molecular orbitals, which are crucial for understanding its reactivity and interaction with biological targets.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time, providing a more realistic picture of the binding interactions and stability.
| Computational Method | Application in Compound Design |
| QSAR | Predict biological activity based on chemical structure. |
| Molecular Docking | Identify potential biological targets and predict binding modes. |
| DFT | Analyze electronic properties and reactivity. |
| MD Simulations | Assess the stability and dynamics of ligand-target interactions. |
Discovery of Untapped Biological Target Interactions and Mechanistic Pathways
The pyridine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous approved drugs. Halogenated pyridines, in particular, are known to interact with a variety of biological targets. Identifying the specific targets of this compound and its derivatives is a crucial step in understanding their therapeutic potential.
Potential biological targets and mechanistic pathways to be explored include:
Kinase Inhibition: Many pyridine-containing compounds are known to be kinase inhibitors. The chloro-fluoro substitution pattern on the pyridine ring can influence the binding affinity and selectivity for specific kinases involved in cancer and inflammatory diseases.
Enzyme Inhibition: The structural features of the compound suggest potential inhibitory activity against enzymes such as carbonic anhydrases, acetylcholinesterase, or cytochrome P450 enzymes.
Ion Channel Modulation: The pyridine nitrogen can interact with ion channels, suggesting a potential role in neurological or cardiovascular conditions.
Antimicrobial and Antiviral Activity: The halogenated pyridine core is found in several antimicrobial and antiviral agents. Screening of derivatives against a panel of pathogens could reveal novel therapeutic applications.
High-throughput screening (HTS) of a library of this compound derivatives against a diverse panel of biological targets, followed by mechanistic studies, will be essential to uncover their full therapeutic potential.
Integration of this compound Derivatives into Emerging Chemical Technologies
Beyond pharmaceuticals, the unique properties of halogenated pyridine derivatives make them attractive candidates for integration into various emerging chemical technologies.
Potential applications in this domain include:
Materials Science: The pyridine moiety can be incorporated into polymer backbones to enhance thermal stability and introduce specific functionalities. The halogen atoms can also serve as reactive sites for further polymer modification or cross-linking.
Nanotechnology: The methanamine group can be used to covalently attach the molecule to the surface of nanomaterials such as graphene oxide or carbon nanotubes. This functionalization can be used to tune the electronic properties of the nanomaterials or to develop novel sensors and catalysts.
Agrochemicals: Halogenated pyridines are a well-established class of agrochemicals, including herbicides, insecticides, and fungicides. The structural features of this compound suggest that its derivatives could be explored for the development of new crop protection agents. nih.gov
Organic Electronics: Pyridine-containing materials are being investigated for their use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of this compound derivatives could be tailored for such applications.
The versatility of this chemical scaffold opens up a wide range of possibilities for its application in cutting-edge technologies, contributing to advancements in various scientific and industrial fields.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (6-Chloro-2-fluoropyridin-3-yl)methanamine, and how do substituent positions influence yield?
- Methodological Answer : Synthesis typically involves halogenation and amination steps. For example, fluorination at the 2-position of pyridine can be achieved via Balz-Schiemann or halogen-exchange reactions, while chlorination at the 6-position may require directed lithiation followed by quenching with a chlorinating agent. The methanamine group is introduced via reductive amination or nucleophilic substitution. Substituent positions (e.g., Cl at 6, F at 2) influence steric hindrance and electronic effects, impacting intermediate stability and reaction efficiency. Parallels can be drawn to [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine synthesis, where substituent electronic profiles dictate reaction pathways .
Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural analogs?
- Methodological Answer :
- ¹⁹F NMR : Fluorine’s electronegativity deshields adjacent protons, producing distinct splitting patterns (e.g., coupling with pyridine protons).
- ¹H NMR : Methanamine protons (CH₂NH₂) appear as a triplet due to coupling with adjacent CH₂ and NH₂ groups. Chlorine’s inductive effect downfield-shifts neighboring protons.
- IR : NH₂ stretching (~3300 cm⁻¹) and C-F stretching (~1100 cm⁻¹) are key markers. Comparisons to analogs like (6-chloropyridin-2-yl)methanamine highlight fluorine-specific signatures .
Q. What purification strategies are effective for isolating this compound?
- Methodological Answer : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) effectively separates polar impurities. Recrystallization using ethanol/water mixtures improves purity. HPLC with a C18 column and acetonitrile/water mobile phase can resolve enantiomeric impurities if chiral centers exist. Similar approaches are used for [6-(Propan-2-yloxy)pyridin-3-yl]methanamine .
Advanced Research Questions
Q. How do electronic effects of the 6-chloro and 2-fluoro substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing Cl and F groups activate the pyridine ring toward nucleophilic aromatic substitution (SNAr) at the 3-position. Computational studies (DFT) can model charge distribution, showing enhanced electrophilicity at the methanamine-attached carbon. Experimental data from (5-Bromo-3-chloro-2-thienyl)methanamine suggest halogen electronegativity increases reaction rates in Pd-catalyzed couplings .
Q. What crystallographic methods are suitable for resolving structural ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELX software suites (e.g., SHELXL for refinement) provides precise bond-length and angle data. For unstable crystals, synchrotron radiation improves resolution. ORTEP-3 aids in visualizing thermal ellipsoids and hydrogen bonding, as demonstrated in studies on [(2R)-piperidin-2-yl]methanamine derivatives .
Q. How can stability studies under varying pH and temperature conditions inform storage protocols for this compound?
- Methodological Answer : Accelerated stability testing (ICH guidelines):
- pH Stability : Dissolve in buffers (pH 1–13), monitor degradation via HPLC at 25°C/40°C.
- Thermal Stability : TGA/DSC analysis identifies decomposition thresholds. For example, [5-(3-Chlorophenyl)-1,2-oxazol-3-yl]methanamine shows stability up to 150°C, while NH₂ groups may hydrolyze under acidic conditions .
Key Considerations for Experimental Design
- Regioselectivity : Use directing groups (e.g., NH₂) to control halogenation positions.
- Computational Modeling : Gaussian or ORCA software for predicting reactive sites and transition states.
- Biological Assays : Screen for receptor binding (e.g., GPCRs) using fluorescence polarization, referencing methods for [(2R)-piperidin-2-yl]methanamine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
